tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Overview
Description
tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where the morpholine ring reacts with formaldehyde and a primary or secondary amine.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the effects of morpholine derivatives on cellular processes and enzyme activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes involved in various diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tert-butyl ester and aminomethyl groups.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.
tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is unique due to the presence of both the aminomethyl and tert-butyl ester groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWPEONLURCHH-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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